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For Researchers, Scientists, and Drug Development Professionals

Methanopterin (MPT) is a crucial C1 carrier coenzyme in the metabolism of methanogenic

archaea.[1] Its structural and functional similarity to folic acid, despite key differences, makes it

a fascinating subject for research and a potential target for antimicrobial drug development

aimed at inhibiting methanogenesis. This guide provides an in-depth look at the chemical

structure of methanopterin, supported by quantitative data, detailed experimental protocols for

its study, and visualizations of its biosynthesis and analytical workflows.

Core Chemical Structure
Methanopterin is a complex molecule composed of three main structural components linked

together: a pterin moiety, a unique side chain, and a terminal α-hydroxyglutaric acid group.[2]

Pterin Moiety: The core is a 2-amino-4-hydroxy-7-methyl-6-pteridinyl group. This substituted

pterin ring is the site of C1 carrier activity, analogous to the pterin ring in folic acid.

Side Chain: Attached to the pterin ring is a complex side chain consisting of an ethyl group,

an aniline derivative, a ribityl group, a ribofuranosyl group, and a phosphate bridge.

Specifically, it is identified as N-[1'-(2"-amino-4"-hydroxy-7"-methyl-6"-pteridinyl)ethyl]-4-

[2',3',4',5'-tetrahydroxypent-1'-yl(5'→1")O-α-ribofuranosyl-5"-phosphoric acid]aniline.[3]

α-Hydroxyglutaric Acid: The phosphate group is esterified with α-hydroxyglutaric acid.[3]
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The complete chemical structure is systematically named (2S)-2-[[(2R,3S,4R,5S)-5-

[(2R,3S,4S)-5-[4-[[(1R)-1-(2-amino-7-methyl-4-oxo-3H-pteridin-6-yl)ethyl]amino]phenyl]-2,3,4-

trihydroxypentoxy]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxypentanedioic acid.

Physicochemical and Quantitative Data
A summary of the key quantitative properties of methanopterin is presented in the table below

for easy reference and comparison.

Property Value Source

Molecular Formula C₃₀H₄₁N₆O₁₆P PubChem[3]

Molecular Weight 772.7 g/mol PubChem[3]

Exact Mass 772.23166624 Da PubChem[3]

IUPAC Name

(2S)-2-[[(2R,3S,4R,5S)-5-

[(2R,3S,4S)-5-[4-[[(1R)-1-(2-

amino-7-methyl-4-oxo-3H-

pteridin-6-

yl)ethyl]amino]phenyl]-2,3,4-

trihydroxypentoxy]-3,4-

dihydroxyoxolan-2-yl]methoxy-

hydroxyphosphoryl]oxypentan

edioic acid

PubChem[3]

CAS Number 79484-89-2 PubChem[3]

Molar Absorption Coefficient
7.4 mM⁻¹ cm⁻¹ at 342 nm (pH

7.0)
Eur J Biochem[3]

Experimental Protocols
Isolation and Purification of Methanopterin from
Methanobacterium thermoautotrophicum
This protocol is adapted from methodologies described for the extraction of pterins from

methanogenic archaea.
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I. Cell Lysis and Extraction:

Harvest frozen cells (e.g., 20 g) and suspend them in 50% aqueous acetone.

Stir the suspension for 30 minutes at 4°C in the dark to extract small molecules including

methanopterin.

Centrifuge the suspension to pellet cell debris.

Collect the supernatant. Repeat the extraction process on the cell pellet until the supernatant

is colorless and non-fluorescent (approximately 6 times).

Combine all supernatant fractions and concentrate to dryness under reduced pressure.

II. Anion Exchange Chromatography:

Dissolve the dried residue in water.

Load the solution onto a QAE Sephadex A-25 column (HCO₃⁻ form).

Elute the column with a linear gradient of ammonium bicarbonate (0-1.5 M).

Monitor the eluate for fractions containing methanopterin, which typically elutes at a salt

concentration of around 1.1 M.

Pool the methanopterin-containing fractions and concentrate to dryness under reduced

pressure.

III. Preparative High-Performance Liquid Chromatography (HPLC):

Dissolve the residue from the previous step in a minimal amount of water.

Inject aliquots of the solution onto a preparative reversed-phase HPLC column (e.g.,

Lichrosorb RP18).

Elute the column with a mobile phase of 30 mM formic acid in 25% methanol.

Monitor the elution photometrically at 340 nm.
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Collect the fractions corresponding to the methanopterin peak.

Pool the purified fractions and concentrate to dryness under reduced pressure to obtain

purified methanopterin.

Structural Elucidation by 2D Nuclear Magnetic
Resonance (NMR) Spectroscopy
The definitive structure of methanopterin was elucidated using various 2D NMR techniques.

The following outlines a general workflow for such an analysis.

I. Sample Preparation:

Dissolve a purified sample of methanopterin (typically 1-5 mg) in a suitable deuterated

solvent (e.g., D₂O).

Transfer the solution to a high-quality NMR tube.

II. Data Acquisition:

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to identify the chemical

shifts, multiplicities, and integrations of all proton signals.

¹H-¹H COSY (Correlation Spectroscopy): Perform a COSY experiment to identify protons that

are spin-spin coupled (typically through 2-4 bonds). This helps in assembling molecular

fragments by connecting neighboring protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to

correlate directly bonded proton and carbon atoms. This allows for the assignment of carbon

signals based on the already assigned proton signals.

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to

observe correlations between protons and carbons that are separated by multiple bonds

(typically 2-3 bonds). This is crucial for connecting the molecular fragments identified from

COSY and HSQC to build the complete carbon skeleton.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b14432417?utm_src=pdf-body
https://www.benchchem.com/product/b14432417?utm_src=pdf-body
https://www.benchchem.com/product/b14432417?utm_src=pdf-body
https://www.benchchem.com/product/b14432417?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14432417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can be performed

to identify protons that are close in space, providing information about the molecule's three-

dimensional conformation.

III. Spectral Interpretation:

Assign the proton signals in the ¹H NMR spectrum based on their chemical shifts and

coupling patterns.

Use the cross-peaks in the COSY spectrum to establish proton-proton connectivity within

spin systems.

Use the HSQC spectrum to assign the chemical shifts of the carbons directly attached to the

assigned protons.

Utilize the long-range correlations in the HMBC spectrum to connect the different spin

systems and functional groups, ultimately assembling the entire molecular structure.

Confirm the stereochemistry and spatial arrangement of substituents using NOESY data.

Quantification by High-Performance Liquid
Chromatography (HPLC)
This protocol describes a general method for the analytical separation and quantification of

pterins, which can be optimized for methanopterin.

I. Instrumentation and Columns:

An HPLC system equipped with a UV or fluorescence detector.

A C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

II. Mobile Phase and Gradient:

Mobile Phase A: 50 mM sodium dihydrogen phosphate buffer.

Mobile Phase B: Acetonitrile.
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Gradient: A linear gradient elution can be employed, for example, starting with a low

percentage of acetonitrile and increasing it over time to elute compounds of varying polarity.

A typical gradient might run from 5% to 50% acetonitrile over 20 minutes.

III. Detection:

UV Detection: Monitor the column effluent at a wavelength where methanopterin has a

strong absorbance, such as 340 nm.

Fluorescence Detection: For enhanced sensitivity and selectivity, a fluorescence detector

can be used with an excitation wavelength of approximately 356 nm and an emission

wavelength of around 450 nm.

IV. Quantification:

Prepare a series of standard solutions of purified methanopterin of known concentrations.

Inject the standards onto the HPLC system to generate a calibration curve by plotting peak

area against concentration.

Prepare the unknown samples by appropriate extraction and dilution.

Inject the prepared samples and determine the peak area for methanopterin.

Calculate the concentration of methanopterin in the samples by interpolating their peak

areas on the calibration curve.

Visualizing Methanopterin's World
The Biosynthesis Pathway of Methanopterin
The biosynthesis of methanopterin is a complex, multi-step pathway involving several key

precursors and enzymatic reactions. The following diagram illustrates the major steps in the

formation of the methanopterin backbone.
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Caption: Biosynthesis pathway of methanopterin.

Experimental Workflow for Methanopterin Analysis
The following diagram outlines the logical workflow for the isolation, purification, and structural

characterization of methanopterin from a biological source.
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Caption: Workflow for methanopterin isolation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14432417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

